molecular formula C10H10N2O2 B1586004 methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2849-92-5

methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B1586004
CAS RN: 2849-92-5
M. Wt: 190.2 g/mol
InChI Key: YLGMNPUAHUGTKY-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . A specific protocol for the synthesis of a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, has been developed using n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .


Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, has been determined through crystallography . In these structures, an identical system of hydrogen bonds, C(4), was observed .


Chemical Reactions Analysis

The alcohols derived from imidazole were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Scientific Research Applications

Summary of the Application

1H-Benzo[d]imidazole derivatives are being studied as potential inhibitors for Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to the alarming shortage of novel antimicrobials .

Methods of Application or Experimental Procedures

The study involved the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors . The process led to the discovery of a potent PqsR antagonist .

Results or Outcomes

The compound inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . It showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

2. Application in Anticancer Research

Summary of the Application

Benzo[d]imidazole derivatives have been synthesized and evaluated as potential anticancer agents .

Methods of Application or Experimental Procedures

The study involved the synthesis of 5,6-Dichloro-1-cyclopentyl-1H-benzo[d]imidazoles .

Results or Outcomes

The synthesized compounds possessed potent antiproliferative activity in cancer cell lines .

3. Application in Antibacterial and Antifungal Agents

Summary of the Application

1H-Benzo[d]imidazole derivatives have been found to have potential as antibacterial and antifungal agents .

Methods of Application or Experimental Procedures

The study involved the synthesis of various 1H-Benzo[d]imidazole derivatives and testing their efficacy against different bacterial and fungal strains .

Results or Outcomes

The synthesized compounds showed significant antibacterial and antifungal activities .

4. Application in Broad Range of Biological Activities

Summary of the Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The study involved the synthesis of various 1, 3-diazole derivatives and testing their efficacy in different biological activities .

Results or Outcomes

The synthesized compounds showed significant efficacy in different biological activities .

5. Application in Antihistaminic Agents

Summary of the Application

1H-Benzo[d]imidazole derivatives are used in the development of antihistaminic agents . These agents are used to treat allergic reactions .

Methods of Application or Experimental Procedures

The study involved the synthesis of various 1H-Benzo[d]imidazole derivatives and testing their efficacy as antihistaminic agents .

Results or Outcomes

The synthesized compounds showed significant efficacy as antihistaminic agents .

6. Application in Antiulcer Agents

Summary of the Application

1H-Benzo[d]imidazole derivatives are used in the development of antiulcer agents . These agents are used to treat ulcers .

Methods of Application or Experimental Procedures

The study involved the synthesis of various 1H-Benzo[d]imidazole derivatives and testing their efficacy as antiulcer agents .

Results or Outcomes

The synthesized compounds showed significant efficacy as antiulcer agents .

Safety And Hazards

While the specific safety and hazards for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” are not mentioned in the search results, similar compounds have been classified with hazard statements H315, H319, and H335, indicating potential risks for skin irritation, eye irritation, and respiratory irritation .

Future Directions

Imidazole derivatives are being explored for their potential as new drugs, particularly due to their broad range of biological activities . They are also being tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These studies indicate that imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, may have promising applications in the development of new therapeutic agents.

properties

IUPAC Name

methyl 1-methylbenzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGMNPUAHUGTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384369
Record name Methyl 1-methyl-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate

CAS RN

2849-92-5
Record name Methyl 1-methyl-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-benzoimidazole-2-carboxylic acid methyl ester (18) (177 mg, 1.0 mmol) in dry DMF (5 mL) was added sodium hydride (applied as 60% dispersion in oil, 62 mg, 1.5 mmol)) at 0° C. under N2 atmosphere. After 0.5 h, iodomethane (284 mg, 2.0 mmol) was added slowly. The reaction mixture was stirred at RT for 4 h. The reaction was diluted with brine at 0° C. and extracted with EtOAc (3×20 mL). The combined organics were washed with water (2×15 mL), brine (20 mL), dried over sodium sulfate and filtered. The filtrate was concentrated and purified by flash column chromatography to provide the title compound (81) (180 mg, 90% yield) as a light yellow solid.
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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